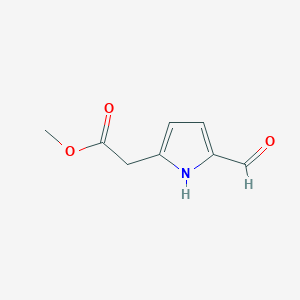

methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” is a chemical compound with the molecular formula C11H15NO4 . It is a type of pyrrole alkaloid .

Synthesis Analysis

The synthesis of similar pyrrole alkaloids has been reported in the literature . For instance, Maehara et al. reported the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization, resulting in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis

The molecular structure of “methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” can be analyzed using various spectroscopic data, including 1D- and 2D-NMR . The enhancement of the H-C (2) signal was inhibited by the R group, probably due to steric hindrance, and its chemical shift was influenced by the anisotropy effect .Scientific Research Applications

Alkaloid Research

“Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” is a type of pyrrole alkaloid . Pyrrole alkaloids are a class of compounds that have been isolated from various plants and fungi . They are often studied for their complex structures and potential biological activities .

Antifungal Applications

Pyrrole-based compounds, including “methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate”, have been assessed for their in vitro antifungal effect on six strains of Candida species . This suggests potential applications in the development of new antifungal agents .

Cytotoxic Activity

Some derivatives of pyrrole have exhibited good cytotoxic activity against some cancer cell lines . This suggests that “methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” and its derivatives could be studied further for potential applications in cancer treatment .

Spectroscopic Analysis

“Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” and similar compounds are often used in spectroscopic analysis . Their complex structures and unique chemical shifts make them interesting subjects for 1D and 2D NMR spectroscopy .

Food and Beverage Industry

“Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” has been identified in the aroma compounds of soy sauce aroma-type Chinese Baijiu (Chinese traditional liquor) . This suggests potential applications in the food and beverage industry, particularly in flavor and aroma research .

Medicinal Chemistry

“Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” is a key molecule in medicinal chemistry . Its derivatives are often synthesized and studied for their potential therapeutic effects .

Mechanism of Action

Target of Action

Pyrrole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Pyrrole compounds are known for their ability to form complexes with other molecules, which could potentially influence their interaction with biological targets .

Biochemical Pathways

Pyrrole compounds are involved in a wide range of biological processes, suggesting that they may influence multiple pathways .

Result of Action

Pyrrole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(5-10)9-6/h2-3,5,9H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRYICHBLFPPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2850313.png)

![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2850316.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2850320.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2850323.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2850326.png)

![3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2850329.png)

![6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2850333.png)

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)